molecular formula C11H10ClN3O2 B12548331 2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 144485-94-9

2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B12548331
CAS No.: 144485-94-9
M. Wt: 251.67 g/mol
InChI Key: WFAILJPCPKCCOP-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a chemical compound with the molecular formula C10H9ClN2O2. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. The presence of the oxazole ring and the chloro substituent on the benzene ring makes this compound particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a β-ketoamide.

    Introduction of the Chloro Group: The chloro substituent can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the oxazole ring with the benzamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated benzamide.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-chloro-4-methylphenyl)benzamide
  • 2-Amino-N-(4-chlorophenyl)benzamide
  • 2-Amino-N-(3-bromophenyl)benzamide

Uniqueness

2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of the oxazole ring and the specific positioning of the chloro and amino groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

144485-94-9

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C11H10ClN3O2/c1-6-4-10(17-15-6)14-11(16)8-3-2-7(12)5-9(8)13/h2-5H,13H2,1H3,(H,14,16)

InChI Key

WFAILJPCPKCCOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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